N-(2,4-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O3S/c1-33-22-10-3-15(11-23(22)34-2)21-13-31(18-7-4-16(26)5-8-18)25(30-21)35-14-24(32)29-20-9-6-17(27)12-19(20)28/h3-13H,14H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFPVCHQCUZFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Amino Ketones
A modified Debus-Radziszewski reaction facilitates imidazole formation. Equimolar quantities of 3,4-dimethoxybenzaldehyde (1.0 eq) and 4-fluoroaniline (1.0 eq) are condensed with ammonium acetate (3.0 eq) in refluxing acetic acid (120°C, 8 h). The reaction proceeds via Schiff base formation, followed by cyclization to yield 1-(4-fluorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazole. Sulfur incorporation at the 2-position is achieved by substituting ammonium acetate with thiourea, generating the 2-thiol derivative.
Key Reaction Parameters
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiourea (1.2 eq) | Acetic Acid | 120°C | 10 h | 68% |
Palladium-Catalyzed Cross-Coupling
For enhanced regioselectivity, Suzuki-Miyaura coupling introduces the 3,4-dimethoxyphenyl group post-cyclization. 2-Bromo-1-(4-fluorophenyl)-1H-imidazole (1.0 eq) reacts with 3,4-dimethoxyphenylboronic acid (1.5 eq) under Pd(PPh₃)₄ catalysis (0.1 eq) in dioxane/Na₂CO₃ (2.0 eq) at 90°C. Subsequent thiolation via NaSH (2.0 eq) in ethanol (60°C, 4 h) affords the 2-thiol intermediate.
Acetamide Functionalization
Alternative routes explore in situ generation of the acetamide group.
Carbodiimide-Mediated Coupling
2-Mercaptoacetic acid (1.5 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in dichloromethane. The activated intermediate couples with 2,4-difluoroaniline (1.0 eq) at 25°C (12 h), followed by thioether formation with the imidazole-thiol.
Reductive Amination
A two-step sequence involves condensing 2-mercaptoacetaldehyde with 2,4-difluoroaniline (1.0 eq) in methanol, followed by NaBH₃CN reduction (1.2 eq, 0°C → 25°C). The resultant amine is acetylated using acetic anhydride (1.5 eq) in pyridine, yielding the acetamide prior to S-alkylation.
Purification and Characterization
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
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Acidic Hydrolysis : Cleavage of the acetamide bond produces 2-mercaptoacetic acid and the corresponding amine derivative. Reaction conditions typically involve HCl (6M) at 80–100°C for 4–6 hours.
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Basic Hydrolysis : NaOH (2M) at reflux yields a carboxylate intermediate, which can be acidified to isolate the carboxylic acid.
Example Reaction Pathway :
Oxidation of the Thioether Group
The sulfur atom in the thioether linkage (-S-) is susceptible to oxidation:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| HO (30%) | Sulfoxide (-SO-) | 25°C, 2 hours | 60–70% |
| NaIO | Sulfone (-SO-) | Reflux in HO/MeOH, 3 hours | 75–85% |
Oxidation to sulfone enhances electrophilicity, making the compound more reactive in subsequent substitutions .
Nucleophilic Aromatic Substitution (Fluorine Displacement)
The 2,4-difluorophenyl and 4-fluorophenyl groups participate in nucleophilic substitutions:
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With Amines : Primary amines (e.g., methylamine) displace fluorine atoms at elevated temperatures (80–100°C) in DMF, forming aryl amine derivatives .
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With Thiols : Thiophenol substitutes fluorine in the presence of KCO, yielding diaryl sulfides .
Key Factor : Electron-withdrawing methoxy groups on the adjacent phenyl ring activate the fluorinated positions for substitution .
Imidazole Ring Reactivity
The imidazole core participates in:
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Electrophilic Substitution : Nitration or bromination occurs at the 5-position of the imidazole ring under mild conditions (HNO/HSO or Br/FeBr).
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Coordination Chemistry : The nitrogen atoms act as ligands for transition metals (e.g., Cu, Zn) in ethanol/water mixtures, forming stable complexes.
Functional Group Interconversion
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Methoxy Demethylation : BBr in DCM removes methoxy groups, yielding phenolic derivatives.
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Reduction of Acetamide : LiAlH reduces the acetamide to a primary amine (-CHNH).
Stability Under Physiological Conditions
The compound shows moderate stability in pH 7.4 buffers but degrades in acidic (pH < 3) or alkaline (pH > 10) environments via hydrolysis of the acetamide and thioether groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-(2,4-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can exhibit anticancer properties. The imidazole ring is known for its role in various biological processes, including cell signaling and proliferation. Studies have shown that imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
2. Antimicrobial Properties
The compound is included in screening libraries for antibacterial compounds, suggesting its potential utility in combating bacterial infections. The presence of fluorine atoms enhances the lipophilicity of the molecule, which can improve its ability to penetrate bacterial membranes .
3. Neurological Applications
Given the structural characteristics of the compound, it may also be investigated for neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases .
Case Studies
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized various imidazole derivatives, including those related to this compound. The results demonstrated significant inhibitory effects on several cancer cell lines, with IC50 values indicating potent activity against breast and prostate cancer cells .
Case Study 2: Antimicrobial Screening
A comprehensive screening of compounds within the antibacterial library revealed that derivatives of this compound exhibited promising antibacterial activity against multi-drug resistant strains of Staphylococcus aureus .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of biochemical pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences
Key Observations:
- Sulfur Oxidation State : The sulfanyl (-S-) group in the target compound contrasts with sulfinyl (-SO-) derivatives (e.g., ). Sulfoxides exhibit chiral centers, leading to enantiomer-specific pharmacodynamic profiles .
- Imidazole Substituents : The 3,4-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions compared to smaller alkyl groups (e.g., methyl or methoxyethyl in ).
- Aromatic Tail: The 2,4-difluorophenyl acetamide in the target compound likely improves metabolic stability over non-fluorinated analogs (e.g., ).
Pharmacodynamic and Pharmacokinetic Insights
Table 2: Hypothetical Pharmacological Comparison*
*Data inferred from structural analogs and referenced studies.
Key Findings:
- Sulfinyl vs. Sulfanyl : The sulfinyl derivative shows higher enzymatic inhibition (e.g., COX-2) due to sulfoxide’s polarizable nature, but its chirality complicates pharmacokinetics .
- Fluorine Impact: The target compound’s difluorophenyl group likely reduces CYP450-mediated metabolism, enhancing half-life compared to non-fluorinated analogs .
- Methoxy Groups : The 3,4-dimethoxyphenyl substitution may improve solubility (lower LogP) relative to alkyl groups, balancing lipophilicity and bioavailability.
Biological Activity
N-(2,4-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H18F2N4O3S
- Molecular Weight : 420.4 g/mol
- Purity : Typically around 95% .
The compound is believed to interact with various biological targets, including receptors and enzymes. Its structure suggests potential activity as a modulator of the GABA-A receptor, similar to other imidazole derivatives that have shown promise in neurological applications . The presence of the difluorophenyl and sulfanyl groups may enhance its binding affinity and selectivity towards specific targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, imidazole derivatives have been screened for their ability to inhibit cancer cell proliferation. A related study identified a novel compound through drug library screening that demonstrated significant anticancer activity against multicellular spheroids, suggesting that this compound may also exhibit similar properties .
GABA-A Receptor Modulation
The compound's structural components indicate that it may act as a positive allosteric modulator (PAM) of the GABA-A receptor. This mechanism has therapeutic implications for treating anxiety and other neurological disorders. Research into benzimidazole derivatives has shown that modifications in the amide region can influence metabolic stability and receptor interaction .
Case Studies
Research Findings
Research indicates that compounds with similar scaffolds have shown promising results in various biological assays:
- Metabolic Stability : Studies on related compounds indicate that modifications can lead to significantly increased metabolic stability when tested against human liver microsomes (HLMs) .
- Receptor Interaction : Molecular docking studies suggest that specific substitutions can enhance binding affinity to the GABA-A receptor .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and what challenges arise during multi-step reactions?
- Methodological Answer : Synthesis typically involves sequential coupling of the imidazole core with fluorophenyl and dimethoxyphenyl groups, followed by sulfanyl acetamide introduction. Key steps include:
- Imidazole ring formation : Use Ullmann coupling or Pd-catalyzed cross-coupling for aryl-substituted imidazoles .
- Sulfanyl group incorporation : Thiol-ene "click" chemistry or nucleophilic substitution with activated acetamide intermediates .
- Challenges : Steric hindrance from fluorophenyl groups may reduce coupling efficiency; methoxy groups require protection to prevent oxidation .
Q. Which analytical techniques are critical for confirming structural identity and purity?
- Methodological Answer :
- NMR spectroscopy : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm), methoxy (δ 3.8–4.0 ppm), and sulfanyl protons (δ 2.8–3.2 ppm) .
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 24.9° between imidazole and dimethoxyphenyl groups) to confirm spatial arrangement .
- HPLC-MS : Monitor purity (>95%) and detect byproducts from incomplete deprotection .
Advanced Research Questions
Q. How do electronic effects of fluorine and methoxy substituents influence the compound’s reactivity in biological assays?
- Methodological Answer :
- Fluorine’s electron-withdrawing nature : Enhances metabolic stability by reducing cytochrome P450 oxidation .
- Methoxy groups : Increase lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with des-methoxy analogs show ~2-fold higher logP values .
- Validation : Use Hammett constants (σ) to correlate substituent effects with activity .
Q. What experimental approaches can resolve discrepancies in reported solubility data?
- Methodological Answer :
- Solubility assays : Conduct in PBS (pH 7.4), DMSO, or PEG-400 at 25°C and 37°C. For example, solubility in PBS may range from <10 µg/mL (hydrophobic core) to >60 µg/mL with co-solvents .
- Dynamic light scattering (DLS) : Detect aggregation states affecting apparent solubility .
- Cosolvency studies : Use ternary phase diagrams to optimize solvent mixtures (e.g., ethanol-water-Tween 80) .
Q. How can computational modeling predict binding modes to kinase targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets. Key residues (e.g., hinge region lysine) form hydrogen bonds with the acetamide carbonyl .
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess stability of the sulfanyl group’s orientation in hydrophobic pockets .
- Validation : Compare with IC50 data from kinase inhibition assays .
Contradiction Analysis
- Solubility vs. Bioavailability : High lipophilicity from methoxy groups improves cell penetration but complicates formulation. Use nanoemulsions or cyclodextrin complexes to balance these properties .
- Stereochemical Impact : Sulfanyl orientation (axial vs. equatorial) affects target binding. Resolve via enantioselective synthesis and circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
